Cas no 2227722-56-5 (rac-4-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}but-2-ynoic acid)

Technical Introduction: rac-4-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}but-2-ynoic acid is a specialized fluorinated building block used in peptide synthesis and medicinal chemistry. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and a butynoic acid moiety, which offers versatility for further functionalization. The oxolane (tetrahydrofuran) ring enhances conformational rigidity, potentially improving binding affinity in target interactions. This compound is particularly valuable for introducing alkyne handles into peptide backbones, enabling click chemistry applications. Its rac-4 stereochemistry allows for exploration of chiral effects in drug design. Suitable for research in bioconjugation and prodrug development, it provides a balance of stability and reactivity under standard SPPS conditions.
rac-4-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}but-2-ynoic acid structure
2227722-56-5 structure
Product Name:rac-4-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}but-2-ynoic acid
CAS No:2227722-56-5
MF:C24H22N2O6
MW:434.441286563873
CID:5951740
PubChem ID:165555096
Update Time:2025-06-08

rac-4-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}but-2-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • rac-4-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}but-2-ynoic acid
    • 2227722-56-5
    • rac-4-{[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}but-2-ynoic acid
    • EN300-1550948
    • Inchi: 1S/C24H22N2O6/c27-21(28)10-5-12-25-23(29)22-20(11-13-31-22)26-24(30)32-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20,22H,11-14H2,(H,25,29)(H,26,30)(H,27,28)/t20-,22+/m0/s1
    • InChI Key: YSJIMGLEOJGPJZ-RBBKRZOGSA-N
    • SMILES: O1CC[C@@H]([C@@H]1C(NCC#CC(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 434.14778643g/mol
  • Monoisotopic Mass: 434.14778643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 764
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 114Ų

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Additional information on rac-4-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}but-2-ynoic acid

Introduction to rac-4-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}but-2-ynoic acid (CAS No. 2227722-56-5)

rac-4-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}but-2-ynoic acid (CAS No. 2227722-56-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a derivative of fluorenylmethoxycarbonyl (Fmoc) and is characterized by its unique structural features and potential biological activities.

The compound's structure includes a butynoic acid moiety, which is conjugated with an oxolan-2-ylformamido group. The presence of the Fmoc protecting group at the amino position of the oxolane ring adds an additional layer of complexity and functionality. The racemic nature of the compound, denoted by the prefix "rac-", indicates that it is a mixture of enantiomers, which can have significant implications for its biological activity and pharmacological properties.

Recent studies have highlighted the potential applications of rac-4-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}but-2-ynoic acid in various therapeutic areas. One notable area of research is its use as a building block in the synthesis of peptidomimetics and other bioactive molecules. The Fmoc protecting group is particularly useful in solid-phase peptide synthesis (SPPS), where it can be selectively removed to facilitate the coupling of subsequent amino acids.

In addition to its utility in synthetic chemistry, this compound has shown promise in the development of novel drug candidates. Its unique structural features make it an attractive candidate for targeting specific biological pathways and receptors. For instance, studies have demonstrated that derivatives of this compound can exhibit potent inhibitory activity against certain enzymes involved in disease processes, such as proteases and kinases.

The pharmacokinetic properties of rac-4-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}but-2-ynoic acid are also an area of active research. Preliminary data suggest that it has favorable solubility and stability profiles, which are crucial for its potential use in drug development. However, further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Clinical trials involving this compound or its derivatives are still in their early stages. However, preclinical studies have shown promising results in various disease models. For example, one study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited significant antitumor activity in both in vitro and in vivo models of breast cancer. The mechanism of action was attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Beyond cancer research, there is growing interest in exploring the potential applications of rac-4-{(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}but-2-ynoic acid in other therapeutic areas such as neurodegenerative diseases and inflammatory disorders. The compound's ability to modulate specific protein-protein interactions makes it a valuable tool for investigating these complex biological processes.

In conclusion, rac-4-{(2R,3S)-3-{(9H-fluoren-9-yloxycarbonyl)amino}oxolan‐2‐ylformamido}but‐2‐ynoic acid (CAS No. 2227722‐56‐5) represents a promising molecule with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge.

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